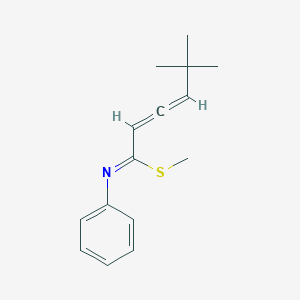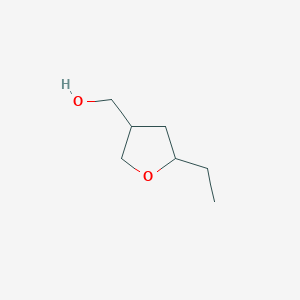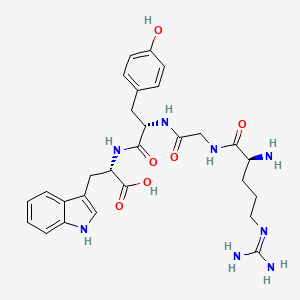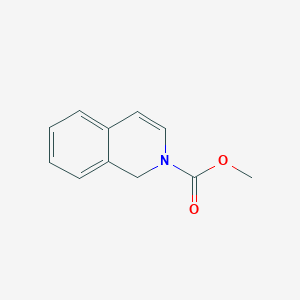
2(1H)-Isoquinolinecarboxylic acid, methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2(1H)-Isoquinolinecarboxylic acid, methyl ester is an organic compound belonging to the class of isoquinoline derivatives. Isoquinoline derivatives are known for their diverse biological activities and are often used in the synthesis of pharmaceuticals and other bioactive molecules. This compound is characterized by the presence of a methyl ester group attached to the carboxylic acid moiety of the isoquinoline ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Isoquinolinecarboxylic acid, methyl ester typically involves the esterification of isoquinolinecarboxylic acid. One common method is the Fischer esterification, where isoquinolinecarboxylic acid reacts with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to drive the equilibrium towards ester formation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are used to facilitate the esterification reaction. The reaction mixture is typically heated to maintain the reflux conditions, and the product is purified through distillation or recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
2(1H)-Isoquinolinecarboxylic acid, methyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield isoquinolinecarboxylic acid and methanol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The isoquinoline ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid; halogenation using halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
Hydrolysis: Isoquinolinecarboxylic acid and methanol.
Reduction: Isoquinolinecarbinol.
Substitution: Nitro or halogenated isoquinoline derivatives.
Wissenschaftliche Forschungsanwendungen
2(1H)-Isoquinolinecarboxylic acid, methyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex isoquinoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals targeting neurological disorders.
Industry: Utilized in the production of dyes, pigments, and other fine chemicals.
Wirkmechanismus
The mechanism of action of 2(1H)-Isoquinolinecarboxylic acid, methyl ester depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The isoquinoline ring structure allows it to bind to specific sites on proteins, potentially inhibiting or activating their function. The ester group can also undergo hydrolysis, releasing the active isoquinolinecarboxylic acid, which may further interact with biological targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Isoquinolinecarboxylic acid: The parent compound without the ester group.
Isoquinolinecarbinol: The reduced form of the ester.
Nitroisoquinoline: A nitrated derivative of isoquinoline.
Uniqueness
2(1H)-Isoquinolinecarboxylic acid, methyl ester is unique due to the presence of the ester group, which imparts different chemical reactivity and biological properties compared to its parent compound and other derivatives. The ester group can be hydrolyzed to release the active carboxylic acid, providing a controlled release mechanism in biological systems. Additionally, the ester group can participate in various chemical transformations, making it a versatile intermediate in organic synthesis.
Eigenschaften
CAS-Nummer |
502790-73-0 |
|---|---|
Molekularformel |
C11H11NO2 |
Molekulargewicht |
189.21 g/mol |
IUPAC-Name |
methyl 1H-isoquinoline-2-carboxylate |
InChI |
InChI=1S/C11H11NO2/c1-14-11(13)12-7-6-9-4-2-3-5-10(9)8-12/h2-7H,8H2,1H3 |
InChI-Schlüssel |
FGUDCEXZWDSYEZ-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)N1CC2=CC=CC=C2C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


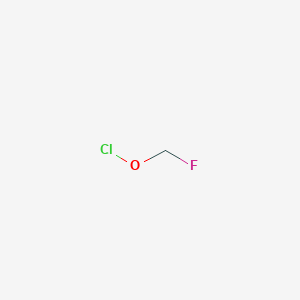


![4-[2-(Pyridin-2(1H)-ylidene)-1,2-dihydro-3H-indol-3-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14244329.png)
![6-{[2,6-Di(propan-2-yl)anilino]methylidene}-2-[(E)-{[2,6-di(propan-2-yl)phenyl]imino}methyl]-4-methylcyclohexa-2,4-dien-1-one](/img/structure/B14244333.png)

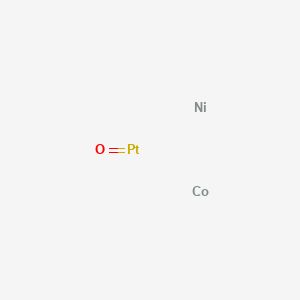

![1-[(But-3-yn-1-yl)oxy]-4-methylbenzene](/img/structure/B14244350.png)
